molecular formula C18H15FN4O2S B257106 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257106
M. Wt: 370.4 g/mol
InChI Key: HGGCRRKEGSUINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FLTMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLTMT is a heterocyclic compound that contains both triazole and thiadiazole rings, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its antitumor activity. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Furthermore, 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its versatility and potential applications in various scientific fields. Its unique structure and diverse biological activities make it an attractive molecule for drug discovery and development. However, one of the limitations of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Furthermore, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives and analogs of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved solubility and bioavailability. Another area of research is the elucidation of the exact mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could provide insights into its potential applications in various diseases. Furthermore, the development of new drug delivery systems for 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could enhance its efficacy and reduce its toxicity. Overall, 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising molecule with significant potential for scientific research and drug development.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with 3-methylphenoxyacetonitrile in the presence of sodium hydride, followed by the reaction with thiosemicarbazide and triethylamine. The resulting product is 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which can be purified via recrystallization and column chromatography. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising applications in various scientific fields. One of the most notable applications is in the field of medicinal chemistry. 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.

properties

Product Name

3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4O2S/c1-12-3-2-4-15(9-12)25-11-17-22-23-16(20-21-18(23)26-17)10-24-14-7-5-13(19)6-8-14/h2-9H,10-11H2,1H3

InChI Key

HGGCRRKEGSUINI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.